1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide
Overview
Description
Mechanism of Action
Target of Action
It is structurally related to imiquimod , which is known to act as a Toll-like receptor 7 (TLR7) agonist . TLR7 plays a crucial role in innate and adaptive immunity by recognizing single-stranded RNA in endosomes, which is a common feature of viral genomes .
Mode of Action
As a potential TLR7 agonist, this compound may stimulate the innate and acquired immune responses . This stimulation leads to the production of proinflammatory cytokines and activation of NF-κB, a protein complex that controls the transcription of DNA . .
Biochemical Pathways
Based on its structural similarity to imiquimod, it might influence the pathways related to immune response modulation . This includes the activation of immune cells and the production of cytokines, leading to an inflammatory response and potential antiviral and antitumor activity .
Result of Action
If it acts similarly to imiquimod, it may lead to inflammatory cell infiltration within the field of drug application followed by apoptosis of diseased tissue .
Preparation Methods
The synthesis of 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide involves several steps. One common method includes the oxidation of 1-isobutyl-1H-imidazo[4,5-c]-quinoline using oxidizing agents such as peracetic acid in toluene . The resulting N-oxide is then isolated in pure form as its hydrochloride salt . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the N-oxide back to the parent imidazoquinoline.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common reagents used in these reactions include oxidizing agents like peracetic acid, reducing agents such as hydrogen gas, and nucleophiles like ammonia or amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as an immune response modifier.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide is similar to other imidazoquinoline derivatives, such as imiquimod and resiquimod. it is unique due to the presence of the N-oxide functional group, which imparts distinct chemical and biological properties . Similar compounds include:
Imiquimod: An immune response modifier used in the treatment of skin conditions.
Resiquimod: Another imidazoquinoline derivative with antiviral and antitumor activities.
This uniqueness makes this compound a compound of great interest for further research and development.
Properties
IUPAC Name |
1-(2-methylpropyl)-5-oxidoimidazo[4,5-c]quinolin-5-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10(2)7-16-9-15-12-8-17(18)13-6-4-3-5-11(13)14(12)16/h3-6,8-10H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKTVDLDAPUNMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC2=C1C3=CC=CC=C3[N+](=C2)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474153 | |
Record name | 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99010-63-6 | |
Record name | 1-(2-Methylpropyl)-5-oxidoimidazo(4,5-C)quinolin-5-ium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099010636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Imidazo-[4,5c]-kinolin- 1-(2metilpropil)-5-oxid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(2-METHYLPROPYL)-5-OXIDOIMIDAZO(4,5-C)QUINOLIN-5-IUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HRF2WX8EPT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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